molecular formula C7H6N2O4 B012062 3,5-Dinitrotoluene CAS No. 618-85-9

3,5-Dinitrotoluene

Cat. No. B012062
CAS RN: 618-85-9
M. Wt: 182.13 g/mol
InChI Key: RUIFULUFLANOCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dinitrotoluene is not typically achieved through the standard nitration process of toluene, which usually yields other isomers. However, its synthesis has been explored to provide a useful and practical pathway for obtaining this specific isomer, highlighting its value in the development of new materials and industrial applications (Paré & Bélanger, 1981).

Molecular Structure Analysis

Ab initio studies have revealed the molecular structures of dinitrotoluene isomers, including this compound, showing different deformations and distortions due to the influence of inductive, resonance, and steric effects. These structural characteristics contribute to the stability and reactivity of the isomers, with this compound being identified as the most stable among them (Chen, Lo, & Hu, 1997).

Chemical Reactions and Properties

The atmospheric pressure chemical ionization mass spectra of dinitrotoluene isomers, including this compound, have been studied to understand their chemical reactions and properties. These studies provide insights into the molecular structure and reactivity of the isomers, crucial for their application in various industrial and chemical processes (Asselin & Paré, 1981).

Physical Properties Analysis

The physical properties of dinitrotoluenes, including solubility and crystal structure, are essential for their handling and application in different contexts. Studies on solubility in different media and the crystallographic analysis of isomers like 2,6-Dinitrotoluene provide valuable data for understanding the behavior of these compounds under various conditions (Prak & Moran, 2008; Nie et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other substances, are critical for its use in synthesis and manufacturing processes. The investigation of its reactions, including displacement reactions with bidentate nucleophiles and its role in the synthesis of other compounds, sheds light on its versatility and potential applications (Ji, Chen, Wang, & Sheng, 2010).

Scientific Research Applications

  • Molecular Structure Studies : DNT is used to study the molecular structures of dinitrotoluene isomers in ambient air, aiding in understanding their chemical behavior and interactions (Asselin & Paré, 1981).

  • Polyurethane Production and Explosives Industry : DNT plays a significant role in the production of polyurethane, which is used in numerous polymerization processes. It's also a key component in the explosives industry and serves as an additive in propellants (Adamiak & Skupiński, 2010).

  • Toxicology Research : Extensive testing has been conducted on DNT to understand its reproductive effects in animals and humans. This research provides valuable insights into the metabolism, disposition, and risk assessment of DNT compounds (Rickert, Butterworth & Popp, 1984).

  • Carcinogenicity Studies : DNT's impact on DNA, particularly in hepatocytes, has been studied to understand its carcinogenic activity. This includes investigations into its structure-dependent initiating potential and its effects on cell mutagenicity (Bermudez, Tillery & Butterworth, 1979); (Leonard, Lyght & Popp, 1983).

  • Sensor Development for Nitroaromatic Explosives : DNT is utilized in the development of sensors for detecting nitroaromatic explosives in various environments, including industrial applications and water contamination (Chakraborty et al., 2020).

  • Environmental Remediation : Research on DNT degradation strains focuses on their use in remediating soil contaminated with explosive compounds, highlighting the potential of biodegradation in environmental conservation (Zhao Bin, 2008).

  • Health Risks in Industrial Workers : Studies on workers exposed to DNT in industrial settings have linked it to urothelial cancer, underscoring the health risks associated with occupational exposure (Harth, Bolt & Brüning, 2005).

Mechanism of Action

Target of Action

3,5-Dinitrotoluene (3,5-DNT) is a nitroaromatic compound . The primary targets of 3,5-DNT are the blood, nervous system, liver, and kidney . Adverse effects have been identified in these organs in animals after exposure .

Mode of Action

It is known that nitroaromatic compounds like 3,5-dnt can cause cyanosis, a condition characterized by bluish or purplish discoloration of the skin due to low oxygen levels in the blood .

Biochemical Pathways

For instance, 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene have been shown to evolve the ability to assimilate new carbon sources in bacteria . This suggests that 3,5-DNT might also affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 3,5-DNT involve its absorption, distribution, metabolism, and excretion (ADME). Dinitrotoluene is readily absorbed through the skin and the respiratory tract . .

Result of Action

Exposure to dinitrotoluene has been associated with adverse effects in the blood, nervous system, liver, and kidney in animals . Moreover, dinitrotoluene has been classified as a Class B2 (probable human) carcinogen .

Action Environment

3,5-DNT is expected to remain in water for long periods of time because of its relatively low volatility and moderate water solubility . It can be transported in surface water or groundwater unless degraded by light, oxygen, or biota . As a result, releases to water are important sources of human exposure and remain a significant environmental concern . The action, efficacy, and stability of 3,5-DNT can be influenced by various environmental factors such as light, oxygen levels, and the presence of biota .

properties

IUPAC Name

1-methyl-3,5-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3
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InChI Key

RUIFULUFLANOCI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID40210803
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Molecular Weight

182.13 g/mol
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Boiling Point

Sublimes, Boiling point = 315 °C /extrapolated from vapor pressure data/
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Flash Point

404 °F
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Solubility

Soluble in benzene, ethyl ether, ethanol, chloroform, carbon disulfide
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Density

1.2772 at 111 °C, 1.32
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Vapor Pressure

4.05X10-4 mm Hg at 25 °C
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Color/Form

Yellow orthrhombic needles from acetic acid, Yellowish, reddish needles from acetic acid

CAS RN

618-85-9
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Melting Point

93 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,5-Dinitrotoluene?

A: The molecular formula of this compound is C7H6N2O4, and its molecular weight is 182.13 g/mol. []

Q2: Is this compound commonly produced during the nitration of Toluene?

A: No, this compound is not typically obtained during the standard nitration processes of Toluene. This limited availability has driven the exploration of specific synthesis methods for this isomer. []

Q3: What are the potential applications of this compound in polymer chemistry?

A: Due to its unique structure, this compound presents opportunities for the development of novel polyurethanes. This potential stems from the ability of the DNT isomers to participate in polymerization reactions. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are frequently used to analyze this compound in various matrices, including environmental samples and industrial products. [, ]

Q5: Can you elaborate on the use of GC-MS for analyzing this compound in environmental monitoring?

A: GC-MS was used to determine the concentration of this compound in soil samples collected from areas affected by explosions in Gombe State, Nigeria. The study aimed to assess the environmental impact of these events and determine the presence of explosive remnants like this compound. []

Q6: How is HPLC utilized for the determination of this compound in complex mixtures?

A: HPLC methods have been developed to separate and quantify this compound, even in the presence of other dinitrotoluene isomers and explosive compounds like Tetryl, HMX, RDX, and Trinitrotoluene (TNT). These methods are valuable for analyzing explosive residues. []

Q7: What is the acute oral toxicity of this compound in animal models?

A: Studies have shown that this compound exhibits significant acute oral toxicity in rats and mice. [, ]

Q8: What are the primary metabolic pathways of this compound in mammals?

A: Following absorption from the gastrointestinal tract, this compound undergoes metabolism and is subsequently excreted in urine. []

Q9: What were the findings regarding this compound contamination in the study of Boko Haram affected areas?

A: The study revealed varying concentrations of this compound (0.40-0.90 µg/kg) in soil samples from different locations in Gombe State, Nigeria. Interestingly, some areas showed lower this compound levels compared to their respective control samples, indicating potential degradation or migration of the compound in the environment. []

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